![molecular formula C15H15N5O2 B5219304 N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide](/img/structure/B5219304.png)
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide
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Overview
Description
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide involves the inhibition of the enzyme soluble epoxide hydrolase (N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide). N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory molecules. Inhibition of N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide leads to an increase in EET levels, which results in vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure in hypertensive animals, reduce inflammation in various models of inflammation, and reduce pain in various models of pain. It has also been shown to have neuroprotective effects in ischemic stroke models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide in lab experiments include its high potency and selectivity for N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide inhibition, its ability to cross the blood-brain barrier, and its low toxicity. The limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research on N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide. One direction is the development of more potent and selective N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide inhibitors. Another direction is the investigation of its potential in treating other diseases such as cancer and Alzheimer's disease. Additionally, the development of new synthetic routes for N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide could lead to a more cost-effective synthesis process.
Synthesis Methods
The synthesis of N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide involves a multi-step process. The first step is the preparation of 5-phenyl-2H-tetrazole, which is achieved by the reaction of aniline and sodium azide. The second step involves the reaction of 5-phenyl-2H-tetrazole with 2-furylacetic acid to form N-(2-furylmethyl)-5-phenyl-2H-tetrazole-2-carboxamide. The final step is the conversion of N-(2-furylmethyl)-5-phenyl-2H-tetrazole-2-carboxamide to N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide by reaction with 3-bromopropionic acid.
Scientific Research Applications
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-hypertensive, and analgesic effects. It has also been studied for its potential in treating neuropathic pain, diabetic neuropathy, and ischemic stroke.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyltetrazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(16-11-13-7-4-10-22-13)8-9-20-18-15(17-19-20)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACVDANOVYZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(5-phenyl-2H-tetrazol-2-yl)propanamide |
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